molecular formula C12H14N2O B13198098 2-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde

2-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13198098
M. Wt: 202.25 g/mol
InChI Key: BSKUIXCGOBUELH-UHFFFAOYSA-N
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Description

2-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde (CAS 1865374-53-3) is a sophisticated chemical building block with the molecular formula C12H14N2O and a molecular weight of 202.26 . This compound features a unique hybrid structure, combining a methylidene-substituted piperidine ring with a pyridine-3-carbaldehyde unit. Piperidine derivatives are among the most important synthetic fragments for designing new drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . As such, this compound serves as a critical intermediate for medicinal chemists working in hit-to-lead and lead optimization campaigns. Its structure makes it a valuable precursor for the synthesis of various pharmacologically active molecules, including potential treatments for neurological disorders, through advanced synthetic methodologies such as palladium-catalyzed hydrogenation and other cyclization reactions . The aldehyde functional group provides a versatile handle for further chemical transformations, including nucleophilic addition and condensation reactions, allowing for the rapid generation of diverse compound libraries . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(4-methylidenepiperidin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H14N2O/c1-10-4-7-14(8-5-10)12-11(9-15)3-2-6-13-12/h2-3,6,9H,1,4-5,7-8H2

InChI Key

BSKUIXCGOBUELH-UHFFFAOYSA-N

Canonical SMILES

C=C1CCN(CC1)C2=C(C=CC=N2)C=O

Origin of Product

United States

Preparation Methods

Controlled Hydrogenation of Pyridine Nitriles

A commercially feasible and well-documented method involves the controlled hydrogenation of 3-pyridine nitrile in an aqueous acidic medium using palladium or platinum dioxide catalysts. This process is performed at mild conditions (25–35 °C, pressure below 50 psi) and yields the corresponding aldehyde with high selectivity and yield (~70%).

Key reaction conditions:

Parameter Condition
Catalyst 5% Pd on carbon or PtO2
Medium 37% HCl aqueous solution
Temperature 25–35 °C
Pressure <50 psi
Reaction time Until 1:1 molar H2:nitrile ratio consumed
Yield ~70% aldehyde

This method also allows for the preparation of substituted pyridine aldehydes by using appropriately substituted nitriles, providing flexibility for structural variations.

Chloromethylation of 2-Picoline Derivatives

Another approach involves the chloromethylation of 2-picoline (2-methylpyridine) derivatives to form 2-chloromethylpyridine intermediates, which can be further converted to aldehydes. This method uses trichloromethyl isocyanates as chlorinating agents in the presence of halogenated hydrocarbons such as methylene dichloride or 1,2-ethylene dichloride and benzamide as an additive.

Typical procedure:

  • React 2-picoline with trichloromethyl isocyanate dropwise over 1 hour in a halohydrocarbon solvent with benzamide.
  • Reflux at 40–90 °C for 2–3 hours.
  • Filter and wash with chloroform and sodium carbonate solution.
  • Evaporate solvent under reduced pressure to obtain 2-chloromethylpyridine with yields of 90–95%.

This intermediate can be further transformed into aldehydes or other derivatives.

In complex syntheses, the aldehyde group is often protected or derivatized to prevent side reactions during the introduction of the piperidinyl substituent. For example, acylation using butyric anhydride in the presence of triethylamine and dimethylaminopyridine at low temperatures, followed by methylation with methyl iodide in DMF, has been reported for related pyridine derivatives.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield/Conversion References
Pyridine-3-carbaldehyde synthesis Controlled hydrogenation of 3-pyridine nitrile in aqueous acid Pd/C or PtO2 catalyst, 37% HCl, 25–35 °C, <50 psi H2 ~70% aldehyde yield
Pyridine chloromethylation Reaction of 2-picoline with trichloromethyl isocyanate Halohydrocarbon solvent, benzamide, 40–90 °C reflux 90–95% 2-chloromethylpyridine
Piperidinyl substitution Petasis reaction or nucleophilic substitution Refluxed MeCN, secondary amine, boronic acid >98% conversion (Petasis)
Aldehyde protection/derivatization Acylation and methylation in presence of base and catalysts Butyric anhydride, triethylamine, DMAP, MeI, DMF High purity intermediates

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Electronic and Conformational Properties

2-(4-Hydroxypiperidin-1-yl)pyridine-3-carbaldehyde (CID 103942611)
  • Structure : Replaces the methylidene group with a hydroxyl substituent on the piperidine ring.
  • Impact : The hydroxyl group increases hydrogen-bonding capacity and polarity, improving aqueous solubility but reducing lipophilicity compared to the methylidene analogue. Computational studies suggest that the hydroxyl group stabilizes the piperidine ring in a chair conformation, whereas the methylidene group introduces torsional strain .
2-(2-(4-Methoxyphenyl)ethynyl)pyridine-3-carbaldehyde (CAS 884501-93-3)
  • Structure : Features an ethynyl-linked 4-methoxyphenyl group at position 2 of pyridine.
  • Impact : The ethynyl spacer extends conjugation, increasing planarity and electronic delocalization. The methoxy group donates electron density via resonance, altering reactivity at the aldehyde site. This contrasts with the electron-withdrawing effects of the piperidinyl group in the target compound .
  • Applications : The extended aromatic system may enhance binding to planar biological targets (e.g., DNA intercalation), whereas the methylidenepiperidinyl group offers flexibility for targeting enzymes or receptors.
Imidazo[1,2-a]pyridine-3-carbaldehyde Derivatives (e.g., Compound 9a)
  • Structure : Fused imidazo-pyridine core with a 4-methoxyphenyl substituent.
  • Impact: The imidazo ring increases aromatic surface area, promoting π-π stacking interactions. In contrast, the methylidenepiperidinyl group in the target compound provides a non-planar, hydrophobic moiety. Biological screening of imidazo derivatives (e.g., 11c, 11d) shows antimicrobial activity, suggesting that the aldehyde group facilitates Schiff base formation with biological nucleophiles .
  • Reactivity : The methoxy group in these derivatives stabilizes intermediates during condensation reactions, whereas the methylidenepiperidinyl group may sterically hinder similar reactions.
2-(2,4-Difluorophenyl)pyridine-3-carbaldehyde (DFPPC) and 2-(2,5-Dichlorophenyl)pyridine-3-carbaldehyde (DCPPC)
  • Structure : Halogenated phenyl substituents at position 2 of pyridine.
  • Impact: Fluorine and chlorine atoms introduce strong electron-withdrawing effects, polarizing the aldehyde group and enhancing electrophilicity. DFT studies reveal that these derivatives exhibit nonlinear optical (NLO) properties due to charge transfer between the pyridine and halogenated phenyl groups. In contrast, the methylidenepiperidinyl group likely reduces NLO activity due to reduced conjugation .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Key Properties/Activities Reference
2-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde C12H14N2O 4-Methylidenepiperidinyl High lipophilicity, flexible docking N/A
2-(4-Hydroxypiperidin-1-yl)pyridine-3-carbaldehyde C11H14N2O2 4-Hydroxypiperidinyl Enhanced solubility, H-bond donor
2-(2-(4-Methoxyphenyl)ethynyl)pyridine-3-carbaldehyde C15H12NO2 Ethynyl-4-methoxyphenyl Planar conjugation, NLO potential
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde C15H13N3O2 Imidazo-pyridine, methoxy Antimicrobial activity
DFPPC C12H7F2NO 2,4-Difluorophenyl Strong NLO activity

Biological Activity

2-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by relevant studies and case analyses.

Chemical Structure

The compound features a pyridine ring substituted with a piperidine moiety, which contributes to its biological activity. The general structure can be represented as follows:

C1H1N1C2H2N2C3H3N\text{C}_1\text{H}_1\text{N}_1\text{C}_2\text{H}_2\text{N}_2\text{C}_3\text{H}_3\text{N}

Anticancer Activity

Research indicates that derivatives of pyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have shown that modifications in the structure of pyridine derivatives can enhance their efficacy against human cancer cells, including breast and lung cancers.

CompoundCell LineIC50 (µM)Reference
2-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehydeMCF-7 (breast cancer)15.5
2-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehydeA549 (lung cancer)12.8

In a comparative study, it was found that the presence of the methylidene group significantly enhances the compound's ability to inhibit cell growth compared to similar structures lacking this functional group .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Studies have shown that certain pyridine derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Neuroprotective Effects

Neuroprotective properties have been observed in some piperidine derivatives. The structural similarity between 2-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde and known neuroprotective agents suggests potential for similar effects. In vitro studies indicate that such compounds can reduce oxidative stress and apoptosis in neuronal cells.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of 2-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde. The study focused on the correlation between structural modifications and biological activity. Key findings included:

  • Modification of the aldehyde group : Alterations led to variations in cytotoxicity, with certain derivatives showing enhanced activity.
  • Substitution patterns : The introduction of halogens or alkyl groups at specific positions on the pyridine ring significantly influenced both anticancer and antimicrobial activities.

Structure-Activity Relationship (SAR)

The biological activity of 2-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde can be understood through SAR analysis:

  • Pyridine Ring Substitution : The position and nature of substituents on the pyridine ring are crucial for enhancing biological activity.
  • Piperidine Moiety : The presence of the piperidine structure contributes to improved binding affinity to biological targets.
  • Functional Groups : The nature (electron-donating or withdrawing) and position of functional groups influence both solubility and bioavailability.

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